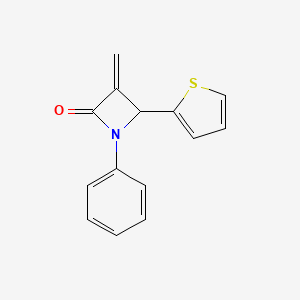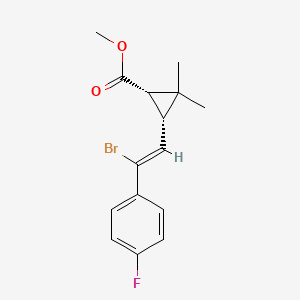
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- is a complex organic compound with a unique structure This compound features a cyclopropane ring, a carboxylic acid ester, and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form the cyclopropane ring.
Introduction of the bromo and fluorophenyl groups: This step involves a Heck reaction, where a palladium catalyst facilitates the coupling of the bromo and fluorophenyl groups to the cyclopropane ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromo and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- involves its interaction with specific molecular targets. The presence of the bromo and fluorophenyl groups allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures.
Bromo and fluorophenyl derivatives: Compounds with similar bromo and fluorophenyl groups.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- is unique due to its combination of a cyclopropane ring, bromo and fluorophenyl groups, and ester functionality
Propriétés
Numéro CAS |
133472-23-8 |
|---|---|
Formule moléculaire |
C15H16BrFO2 |
Poids moléculaire |
327.19 g/mol |
Nom IUPAC |
methyl (1S,3S)-3-[(Z)-2-bromo-2-(4-fluorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H16BrFO2/c1-15(2)11(13(15)14(18)19-3)8-12(16)9-4-6-10(17)7-5-9/h4-8,11,13H,1-3H3/b12-8-/t11-,13-/m1/s1 |
Clé InChI |
SCNKFSSROHXHMC-KCWVNHISSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)OC)/C=C(/C2=CC=C(C=C2)F)\Br)C |
SMILES canonique |
CC1(C(C1C(=O)OC)C=C(C2=CC=C(C=C2)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

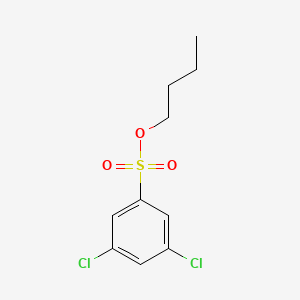

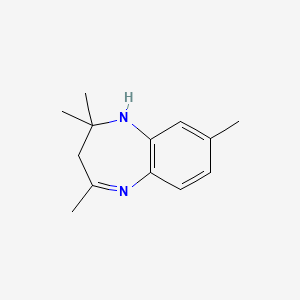
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
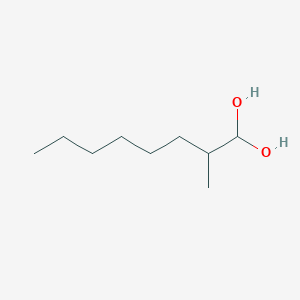

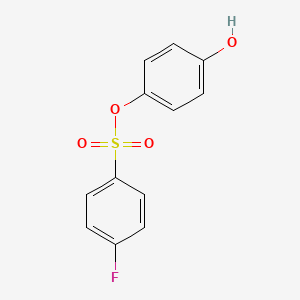
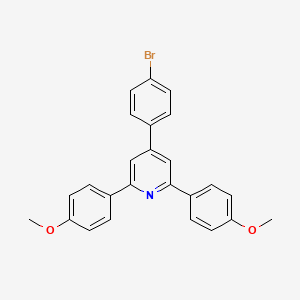
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
